molecular formula C21H28ClN3O2S B5171167 3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide

3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide

Cat. No.: B5171167
M. Wt: 422.0 g/mol
InChI Key: QRAVEYWCMVMLEJ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the piperidine ring, and the attachment of the thiophene group. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of 3-chlorobenzoic acid with an amine derivative under appropriate conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide intermediate.

    Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide: Similar structure but with a different position of the thiophene group.

    3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(furan-3-ylmethyl)piperidin-4-yl]oxybenzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O2S/c1-24(2)11-8-23-21(26)17-3-4-20(19(22)13-17)27-18-5-9-25(10-6-18)14-16-7-12-28-15-16/h3-4,7,12-13,15,18H,5-6,8-11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAVEYWCMVMLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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